molecular formula C6H15ClN2 B13677775 (R)-1,3-Dimethylpiperazine hydrochloride

(R)-1,3-Dimethylpiperazine hydrochloride

Cat. No.: B13677775
M. Wt: 150.65 g/mol
InChI Key: DPBBTNJEYWACKY-FYZOBXCZSA-N
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Description

®-1,3-Dimethylpiperazine hydrochloride is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpiperazine hydrochloride typically involves the reaction of ®-1,3-Dimethylpiperazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: ®-1,3-Dimethylpiperazine.

    Reaction: The starting material is dissolved in an appropriate solvent, such as ethanol or water.

    Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of ®-1,3-Dimethylpiperazine hydrochloride.

    Isolation: The product is isolated by filtration or evaporation, followed by recrystallization to obtain pure ®-1,3-Dimethylpiperazine hydrochloride.

Industrial Production Methods: In industrial settings, the production of ®-1,3-Dimethylpiperazine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-1,3-Dimethylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-1,3-Dimethylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,4-Dimethylpiperazine: Another piperazine derivative with similar structural features.

    1,3-Diethylpiperazine: A compound with ethyl groups instead of methyl groups.

    1,3-Dimethylimidazolidine: A structurally related compound with a different ring system.

Uniqueness: ®-1,3-Dimethylpiperazine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its achiral or racemic counterparts. Its specific interactions with molecular targets make it a valuable compound in various research fields.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(3R)-1,3-dimethylpiperazine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1

InChI Key

DPBBTNJEYWACKY-FYZOBXCZSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C.Cl

Canonical SMILES

CC1CN(CCN1)C.Cl

Origin of Product

United States

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